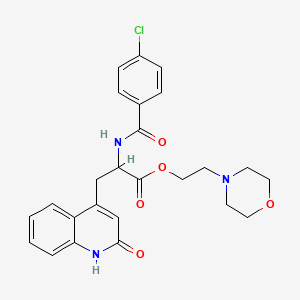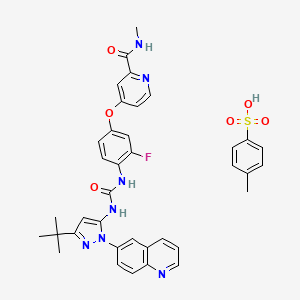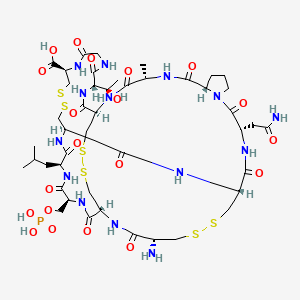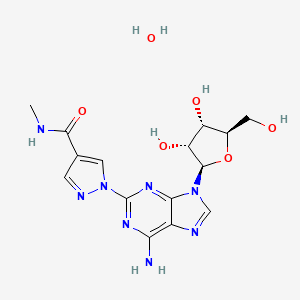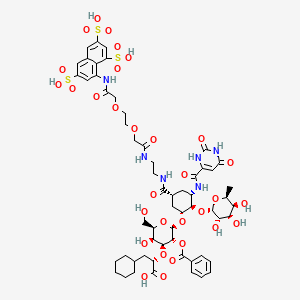
Rivipansel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivipansel is a glycomimetic drug candidate that acts as a pan-selectin antagonist and reverses acute vascular occlusions in sickle cell mice.
Wissenschaftliche Forschungsanwendungen
1. Rivipansel as a Pan-Selectin Inhibitor for Sickle Cell Disease Rivipansel is being explored as a pan-selectin inhibitor, particularly for the treatment of vaso-occlusive crises in patients with sickle cell disease. It has shown promise in phase 3 development for this application. The selectin inhibition mechanism can potentially prevent cell activation and adhesion, helping manage sickle cell complications (Tammara et al., 2018).
2. Pharmacokinetics of Rivipansel Studies have focused on understanding the pharmacokinetics of rivipansel, such as its absorption, distribution, metabolism, and excretion in the body. For instance, its pharmacokinetics in healthy subjects and those with sickle cell disease has been analyzed to optimize dosing and administration strategies (Nayak et al., 2021).
3. Impact on QTc Interval Research has also been conducted to evaluate the effect of rivipansel on the QT/QTc interval in healthy subjects. Such studies are crucial for assessing the cardiac safety of the drug (Tammara et al., 2017).
4. Rivipansel in Pediatric Patients The efficacy and safety of rivipansel have also been evaluated in pediatric patients, especially in the context of sickle cell disease. This includes determining appropriate dosing for different age groups (Tammara et al., 2018).
5. Impact on Clinical Outcomes in Sickle Cell Disease Clinical trials have been conducted to assess the impact of rivipansel on clinical outcomes such as time to readiness for discharge, time to discontinuation of IV opioids, and time to discharge in patients with sickle cell disease (Dampier et al., 2020).
6. Rivipansel's Mechanism of Action Further research has delved into the molecular mechanism of action of rivipansel. It acts as a glycomimetic molecule and pan-selectin antagonist, which may help in reducing inflammation and vascular occlusive pain in sickle cell anemia by inhibiting cell adhesion (2020).
Eigenschaften
CAS-Nummer |
927881-99-0 |
|---|---|
Produktname |
Rivipansel |
Molekularformel |
C58H74N6O31S3 |
Molekulargewicht |
1447.42 |
IUPAC-Name |
(S)-2-(((2R,3R,4S,5S,6R)-3-(benzoyloxy)-2-(((1R,2R,3S,5R)-3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamido)-5-((2-(2-(2-(2-oxo-2-((3,6,8-trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetamido)ethyl)carbamoyl)-2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)cyclohexyl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1 |
InChI-Schlüssel |
VXBNTHRZPJLRSS-PTCSXESPSA-N |
SMILES |
O=C(O)[C@@H](O[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)[C@H](O[C@H]3[C@H](O[C@H]4[C@@H](O)[C@H](O)[C@H](O)[C@H](C)O4)[C@@H](NC(C(NC5=O)=CC(N5)=O)=O)C[C@@H](C(NCCNC(COCCOCC(NC6=C7C(S(=O)(O)=O)=CC(S(=O)(O)=O)=CC7=CC(S(=O)(O)=O)=C6)=O)=O)=O)C3)O[C@H](CO)[C@@H]1O)CC8CCCCC8 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




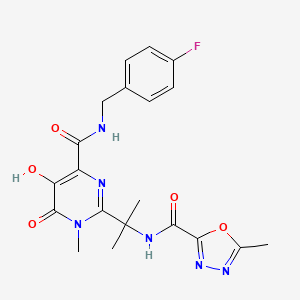
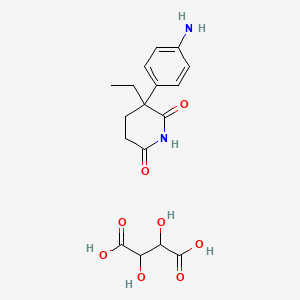
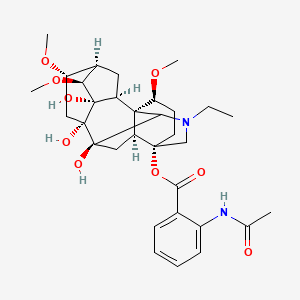

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
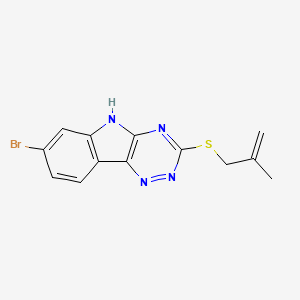
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
